VcMMAD
描述
VcMMAD, also known as Valine-Citrulline-Monomethyl Auristatin D, is a drug-linker conjugate used in the development of Antibody-Drug Conjugates (ADCs). This compound combines the ADC linker Valine-Citrulline with the potent tubulin inhibitor Monomethyl Auristatin D. This compound leverages the targeting capability of ADCs to deliver the cytotoxic agent Monomethyl Auristatin D specifically to cancer cells, enhancing therapeutic efficacy while minimizing off-target effects .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of VcMMAD involves the conjugation of the Valine-Citrulline linker to Monomethyl Auristatin D. The process typically includes the following steps:
Activation of the Linker: The Valine-Citrulline linker is activated using a suitable activating agent such as N-hydroxysuccinimide (NHS) ester.
Conjugation: The activated linker is then conjugated to Monomethyl Auristatin D through a nucleophilic substitution reaction, forming a stable amide bond.
Purification: The resulting this compound conjugate is purified using chromatographic techniques to remove any unreacted starting materials and by-products.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving automated synthesis and purification systems to ensure consistency and efficiency.
化学反应分析
Types of Reactions
VcMMAD undergoes several types of chemical reactions, including:
Hydrolysis: The amide bond between the Valine-Citrulline linker and Monomethyl Auristatin D can be hydrolyzed under acidic or basic conditions.
Reduction: The disulfide bonds in the linker can be reduced using reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: The linker can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different conjugates.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water.
Reduction: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Hydrolysis: Free Valine-Citrulline linker and Monomethyl Auristatin D.
Reduction: Reduced linker and Monomethyl Auristatin D.
Substitution: Various conjugates depending on the nucleophile used.
科学研究应用
VcMMAD has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a model compound for studying drug-linker conjugation and stability.
Biology: Employed in the development of targeted therapies for cancer treatment.
Medicine: Integral component of Antibody-Drug Conjugates (ADCs) for targeted cancer therapy, enhancing therapeutic efficacy while minimizing side effects.
Industry: Used in the production of ADCs for clinical and commercial applications.
作用机制
VcMMAD exerts its effects through the following mechanism:
Targeting: The Valine-Citrulline linker directs the conjugate to cancer cells by binding to specific antigens on the cell surface.
Internalization: The conjugate is internalized into the cancer cell through receptor-mediated endocytosis.
Release: Inside the cell, the linker is cleaved, releasing Monomethyl Auristatin D.
Action: Monomethyl Auristatin D inhibits tubulin polymerization, disrupting the microtubule network and leading to cell cycle arrest and apoptosis.
相似化合物的比较
VcMMAD is unique compared to other similar compounds due to its specific combination of the Valine-Citrulline linker and Monomethyl Auristatin D. Similar compounds include:
Valine-Citrulline-Monomethyl Auristatin E (VcMMAE): Another ADC linker-drug conjugate with a similar mechanism of action but different cytotoxic agent.
Valine-Citrulline-PAB-Monomethyl Auristatin E (VcPABMMAE): A variant with an additional para-aminobenzoic acid (PAB) spacer in the linker.
Valine-Citrulline-PAB-Monomethyl Auristatin F (VcPABMMAF): Similar to VcPABMMAE but with Monomethyl Auristatin F as the cytotoxic agent.
This compound stands out due to its specific linker-drug combination, which offers a unique balance of stability and efficacy in targeted cancer therapy .
属性
IUPAC Name |
[4-[[5-(carbamoylamino)-2-[[2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl N-[1-[[1-[[3-methoxy-1-[2-[1-methoxy-2-methyl-3-oxo-3-[[2-phenyl-1-(1,3-thiazol-2-yl)ethyl]amino]propyl]pyrrolidin-1-yl]-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-N-methylcarbamate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C70H104N12O14S/c1-14-45(8)61(53(94-12)40-57(86)81-37-22-26-52(81)62(95-13)46(9)63(87)76-51(67-72-35-38-97-67)39-47-23-17-15-18-24-47)79(10)68(91)59(43(4)5)78-66(90)60(44(6)7)80(11)70(93)96-41-48-28-30-49(31-29-48)74-64(88)50(25-21-34-73-69(71)92)75-65(89)58(42(2)3)77-54(83)27-19-16-20-36-82-55(84)32-33-56(82)85/h15,17-18,23-24,28-33,35,38,42-46,50-53,58-62H,14,16,19-22,25-27,34,36-37,39-41H2,1-13H3,(H,74,88)(H,75,89)(H,76,87)(H,77,83)(H,78,90)(H3,71,73,92) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRBICHHPFYWKKI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(CC2=CC=CC=C2)C3=NC=CS3)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C(=O)OCC4=CC=C(C=C4)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)NC(=O)CCCCCN5C(=O)C=CC5=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C70H104N12O14S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1369.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。